molecular formula C6H15Br2NO2 B11933389 Bromo-PEG2-NH2 hydrobromide

Bromo-PEG2-NH2 hydrobromide

Cat. No.: B11933389
M. Wt: 293.00 g/mol
InChI Key: UTXUCMOCFRUGSY-UHFFFAOYSA-N
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Description

Bromo-PEG2-NH2 hydrobromide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is primarily used as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTAC molecules. PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-PEG2-NH2 hydrobromide typically involves the reaction of a PEG-based compound with a brominating agent. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors with controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG2-NH2 hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Reagents such as carbodiimides or click chemistry reagents are used under mild conditions.

Major Products Formed

The major products formed from these reactions include various PEG-based derivatives, such as PEG-amines, PEG-thiols, and PEG-conjugates. These products have diverse applications in drug delivery, bioconjugation, and materials science .

Scientific Research Applications

Bromo-PEG2-NH2 hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bromo-PEG2-NH2 hydrobromide involves its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Bromo-PEG1-NH2 hydrobromide: A similar PEG-based PROTAC linker with a shorter PEG chain.

    Bromo-PEG3-NH2 hydrobromide: A similar PEG-based PROTAC linker with a longer PEG chain.

Uniqueness

Bromo-PEG2-NH2 hydrobromide is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTAC molecules with specific target protein and E3 ligase interactions .

Properties

Molecular Formula

C6H15Br2NO2

Molecular Weight

293.00 g/mol

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethanamine;hydrobromide

InChI

InChI=1S/C6H14BrNO2.BrH/c7-1-3-9-5-6-10-4-2-8;/h1-6,8H2;1H

InChI Key

UTXUCMOCFRUGSY-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCBr)N.Br

Origin of Product

United States

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